Deuterium Kinetic Isotope Effect (KIE) in Organometallic C–H Activation
TFE-d3 provides a quantifiable deuterium kinetic isotope effect (KIE) that unlabeled TFE cannot supply, enabling definitive assignment of the rate-determining step in Pt(II)-catalyzed alkane C–H bond activation. When TFE-d3 (CF₃CD₂OD) is employed as the ligand/solvent in the complex [(N-N)Pt(Me)(TFE-d3)]⁺, the measured KIE for cyclohexane activation is k_H/k_D = 1.28 (±0.05) [1].
| Evidence Dimension | Deuterium kinetic isotope effect (k_H/k_D) for cyclohexane C–H activation |
|---|---|
| Target Compound Data | k_H/k_D = 1.28 ± 0.05 (with TFE-d3 as ligand/solvent) |
| Comparator Or Baseline | Unlabeled TFE (CF₃CH₂OH): KIE not measurable; serves as non-isotopic baseline |
| Quantified Difference | KIE of 1.28 observed; provides direct mechanistic evidence for rate-determining alkane coordination step |
| Conditions | [(N-N)Pt(Me)(TFE-d3)]⁺ complex; second-order rate constants for cycloalkane activation; 2007 PNAS study |
Why This Matters
Procurement of TFE-d3 over unlabeled TFE is essential for any mechanistic investigation requiring quantitative kinetic isotope effect data to validate C–H activation pathways.
- [1] Chen, G. S.; Labinger, J. A.; Bercaw, J. E. The role of alkane coordination in C-H bond cleavage at a Pt(II) center. Proc. Natl. Acad. Sci. U.S.A. 2007, 104 (17), 6915–6920. View Source
